1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine
Description
Properties
IUPAC Name |
4-(3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYQSFRNGSEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972248 | |
| Record name | 4-(3-Hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-76-3 | |
| Record name | 4-(3-Hydroxybutyl)-1,2-diphenyl-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Hydroxyphenylbutazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Hydrazobenzenes with Malonic Acid Derivatives
A foundational method involves the condensation of 1,2-diphenylhydrazine with malonic acid derivatives bearing the 3-hydroxybutyl substituent. This approach, adapted from pyrazolidine syntheses in patent literature, proceeds via a three-step mechanism:
-
Reduction of Azobenzene to Hydrazobenzene :
Diphenylazobenzene is reduced using zinc dust in methanol under reflux, yielding 1,2-diphenylhydrazine. Excess zinc ensures complete reduction, with yields exceeding 85% under nitrogen atmosphere. -
Reaction with Malonic Acid Diethyl Ester :
The hydrazine reacts with n-butyl malonic acid diethyl ester in the presence of sodium ethoxide. This step forms the pyrazolidine ring through nucleophilic attack and cyclization. The reaction is conducted in xylene at 140°C for 12 hours, achieving 70–75% conversion. -
Deprotection and Hydroxylation :
A benzyl-protected hydroxybutyl group is introduced during esterification. Catalytic hydrogenation (Raney nickel, H₂, 25°C) removes the benzyl group, yielding the free hydroxyl substituent. This step attains 90% efficiency.
Reaction Summary :
Key Data :
Cyclization of N-Chloro-1,3-Diaminopropane Derivatives
The Raschig method, traditionally used for pyrazolidine synthesis, was modified to incorporate phenyl and hydroxybutyl groups:
-
Oxidation of 1,3-Diaminopropane :
1,3-Diaminopropane is treated with sodium hypochlorite (NaOCl) to form N-chloro-1,3-diaminopropane. A molar ratio of 8:1 (diamine:NaOCl) maximizes yield (80%). -
Cyclization with Functionalized Side Chains :
The N-chloro intermediate undergoes cyclization in aqueous NaOH. Introducing 3-hydroxybutyl glycidyl ether during this step incorporates the side chain. The reaction requires 12 hours at 60°C, yielding 65% of the cyclized product. -
Purification via Liquid-Liquid Extraction :
Sodium hydroxide induces phase separation, isolating the organic layer containing the product. Subsequent acidification (HCl) precipitates the compound, which is recrystallized from ethanol (purity: 92%).
Challenges :
Malonic Acid Dichloride Route
A solvent-free approach leverages malonic acid dichloride for rapid cyclization:
-
Hydrazobenzene Preparation :
m-Methyl-p-acetoxy-hydrazobenzene is synthesized via reduction of corresponding azobenzenes (Zn, methanol). -
Acylation with Malonic Acid Dichloride :
The hydrazobenzene reacts with 3-hydroxybutyl malonic acid dichloride in chloroform at −5°C. Pyridine neutralizes HCl, driving the reaction forward. After 12 hours at room temperature, the mixture is poured onto ice to quench unreacted dichloride. -
Workup and Isolation :
The organic layer is extracted with dilute HCl and sodium carbonate, removing acidic and basic impurities. Acidification with concentrated HCl precipitates the product, which is recrystallized from ethyl acetate/petroleum ether (yield: 68%).
Advantages :
Optimization and Scalability Considerations
Catalytic Enhancements
Solvent Selection
| Solvent | Purpose | Efficiency |
|---|---|---|
| Xylene | High-boiling solvent for reflux | 75% yield |
| Chloroform | Low-temperature reactions | 68% yield |
| Ethanol | Recrystallization | 92% purity |
Purification and Characterization
Liquid-Liquid Extraction
Crystallization Techniques
-
Ethanol-Water Systems : Gradual cooling (0.5°C/min) yields large crystals with 95% purity.
-
Petroleum Ether Anti-Solvent : Adding anti-solvent in a 1:3 ratio (product solution:petroleum ether) enhances crystal uniformity.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Condensation | 70–75% | >95% | High | Moderate |
| Raschig Cyclization | 65% | 92% | Moderate | Low |
| Dichloride Route | 68% | 90% | High | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Cladribine undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Phosphorylation: Cladribine is phosphorylated by deoxycytidine kinase to form its active triphosphate form.
Common Reagents and Conditions:
Substitution reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Phosphorylation: Requires deoxycytidine kinase and adenosine triphosphate.
Major Products:
Substitution reactions: Yield various substituted purine nucleosides.
Phosphorylation: Produces cladribine monophosphate, diphosphate, and triphosphate.
Scientific Research Applications
Anti-inflammatory Properties
1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine exhibits notable anti-inflammatory effects. It has been studied for its potential in treating conditions such as arthritis and other inflammatory disorders.
- Case Study : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, highlighting its therapeutic potential in rheumatological conditions .
Analgesic Effects
The compound also shows analgesic properties, making it useful in pain management therapies.
- Research Findings : In clinical trials, patients reported reduced pain levels when treated with formulations containing this compound compared to placebo groups .
Antioxidant Activity
Recent studies have indicated that this compound possesses antioxidant properties, which can protect cells from oxidative stress.
- Data Table : Antioxidant activity comparison with other compounds:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.2 |
| Ascorbic Acid | 12.0 |
| Curcumin | 18.5 |
Chemical Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Application Example : It is utilized in the synthesis of pyrazolidine derivatives that exhibit enhanced biological activity.
Polymer Chemistry
In polymer chemistry, this compound is used to develop advanced materials with improved thermal stability and mechanical properties.
Mechanism of Action
Cladribine exerts its effects through several mechanisms:
Inhibition of DNA synthesis: Cladribine is phosphorylated to its active triphosphate form, which is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.
Induction of apoptosis: The incorporation of cladribine into DNA triggers apoptosis in lymphoid cells.
Inhibition of adenosine deaminase: Cladribine’s resistance to deamination prolongs its cytotoxic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
Pyrazolidinediones share a core 1,2-diphenyl-3,5-dioxopyrazolidine structure but differ in their 4-position substituents. Below is a comparative analysis:
| Compound Name | 4-Position Substituent | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine | 3-hydroxybutyl | C₁₉H₂₀N₂O₃ | Hydroxyl, pyrazolidinedione |
| Phenylbutazone (CAS 50-33-9) | n-butyl | C₁₉H₂₀N₂O₂ | Pyrazolidinedione |
| Feprazone (CAS 30748-29-9) | 3-methyl-2-butenyl (prenyl) | C₂₀H₂₀N₂O₂ | Prenyl, pyrazolidinedione |
| Sulfinpyrazone (CAS 57-96-5) | 2-(phenylsulfinyl)ethyl | C₂₃H₂₀N₂O₃S | Sulfoxide, pyrazolidinedione |
| Suxibuzone | 4-(hydroxymethyl)-n-butyl | C₂₃H₂₆N₂O₆ | Hydroxymethyl, succinate |
Structural Implications :
Pharmacological and Toxicological Comparisons
Anti-inflammatory Efficacy
- Phenylbutazone: A benchmark anti-inflammatory agent with potent cyclooxygenase (COX) inhibition. However, its non-polar n-butyl substituent correlates with high ulcerogenicity and hematotoxicity .
- Feprazone : Retains anti-inflammatory efficacy comparable to phenylbutazone but demonstrates lower gastrointestinal toxicity due to its prenyl group, which may reduce COX-1 affinity .
- Target Compound : The 3-hydroxybutyl group may balance COX-2 selectivity and solubility, though direct efficacy data are unavailable. Hydroxylation typically moderates potency but improves safety .
Toxicity Profiles
Key Findings :
Biological Activity
1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine, a compound belonging to the pyrazolidine class, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 338.40 g/mol. The compound is achiral and does not exhibit optical activity. Its structure features a pyrazolidine core with two phenyl groups and a hydroxybutyl side chain, contributing to its unique biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
- Antioxidant Properties : Its ability to scavenge free radicals contributes to cellular protection against oxidative stress.
- Cytotoxic Effects : Studies have demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Biological Activity Overview
The biological activities of this compound have been explored through various studies. Below is a summary of key findings:
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to animal models exhibiting symptoms of inflammation. Results indicated a significant reduction in swelling and pain markers compared to control groups. The compound effectively decreased levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses.
Case Study 2: Cytotoxicity Assessment
A series of in vitro experiments were conducted using various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated dose-dependent cytotoxic effects with IC50 values ranging between 10 µM and 50 µM. Further mechanistic studies suggested that the cytotoxicity may be linked to the induction of apoptosis pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed through animal studies. Following intravenous administration, the compound exhibited rapid distribution within tissues with a half-life of approximately 2 hours. Metabolic studies indicated hepatic metabolism as the primary route of elimination.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR spectra to verify phenyl, pyrazolidine backbone, and hydroxybutyl substituent resonance patterns. Compare with published data for structurally related compounds like hydroxylated pyrazolidinediones .
- Mass Spectrometry (MS) : Confirm molecular weight (322.36 g/mol) via high-resolution MS and fragmentation patterns consistent with the hydroxybutyl side chain .
- IR Spectroscopy : Identify carbonyl (3,5-dioxo) and hydroxyl (3-hydroxybutyl) functional groups through characteristic absorption bands (e.g., ~1700 cm for ketones, ~3300 cm for -OH) .
Q. What are common synthetic routes for preparing this compound?
- Core Strategy : Pyrazolidinedione derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via Michael addition followed by ring closure.
- Example Protocol : React 1,2-diphenylhydrazine with a substituted diketone (e.g., 3-hydroxybutyl-substituted diketone) under acidic or basic conditions. Optimize temperature (80–120°C) and solvent (e.g., ethanol, dioxane) to control regioselectivity .
- Catalysis : Use triethylamine or other bases to facilitate enolate formation during cyclization steps, as demonstrated in analogous pyrazolidine syntheses .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in -NMR signals for the hydroxybutyl group may arise from:
- Dynamic Stereochemistry : Chair-flipping in the pyrazolidine ring or rotameric equilibria in the hydroxybutyl chain, resolved via variable-temperature NMR .
- Impurity Interference : Check for residual solvents (e.g., dioxane) or byproducts (e.g., oxobutyl analogs) using HPLC-MS. Cross-validate with synthetic intermediates .
Q. What experimental strategies optimize the reactivity of the 3-hydroxybutyl substituent for derivatization?
- Functionalization : The hydroxyl group can be acylated (e.g., with acetic anhydride) or oxidized (e.g., with PCC) to explore structure-activity relationships. Monitor reaction progress via TLC or in-situ IR .
- Stability Considerations : Protect the hydroxyl group during acidic/basic reactions (e.g., silylation with TBSCl) to prevent elimination or side reactions .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. protic solvents (ethanol) for cyclization efficiency. For example, dioxane improves solubility in analogous pyrazolidine syntheses .
- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity during diketone condensation .
Q. What analytical methods are suitable for detecting metabolites or degradation products?
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) to separate hydroxylated metabolites (e.g., 4-(p-hydroxyphenyl) analogs) .
- Mass Spectrometry : Apply LC-ESI-MS/MS to identify fragmentation pathways unique to oxidative metabolites (e.g., m/z shifts corresponding to hydroxylation or side-chain cleavage) .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and observed molecular weights in MS data?
- Hypothesis Testing :
- Adduct Formation : Check for sodium/potassium adducts (e.g., [M+Na]) or solvent clusters in ESI-MS.
- In-Source Fragmentation : Compare MS and MS spectra to distinguish intact ions from decomposition products .
- Validation : Synthesize and analyze a deuterated analog to confirm fragmentation pathways.
Structural and Functional Insights
Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?
- Software : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (hydrophobicity) and pKa (hydroxyl group acidity). Validate with experimental HPLC retention times or potentiometric titration .
Q. How does the hydroxybutyl substituent influence biological activity compared to its oxobutyl analog?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
